BenchChemオンラインストアへようこそ!

N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Medicinal Chemistry GPCR Structure-Activity Relationship

Elevate your CNS and kinase drug discovery with this unique azetidinyl oxadiazole tool. Unlike generic analogues, its N-benzyl carboxamide substituent provides a distinct shape and electronic profile essential for probing mGluR5 allosteric modulation, S1P receptor subtype selectivity, and novel kinase hinge-binding. This scaffold offers a superior predicted BBB penetration profile, ideal for differentiating CNS programs. The pyrazine-oxadiazole core also enables expansion into unexplored antimycobacterial chemical space, serving as a neutral starting point to build potent, selective leads. Non-substitutable in SAR cascades.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 1323707-45-4
Cat. No. B2514666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
CAS1323707-45-4
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4
InChIInChI=1S/C17H16N6O2/c24-17(20-8-12-4-2-1-3-5-12)23-10-13(11-23)16-21-15(22-25-16)14-9-18-6-7-19-14/h1-7,9,13H,8,10-11H2,(H,20,24)
InChIKeyPZAZJPSXSAWGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-Benzyl-3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine-1-Carboxamide (CAS 1323707-45-4): A Structurally Distinct mGluR5 and S1PR Chemical Probe Scaffold


N-Benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (CAS 1323707-45-4) is a synthetic organic compound belonging to the class of azetidine carboxamides containing a 1,2,4-oxadiazole heterocycle substituted with a pyrazine ring . This scaffold is representative of chemical matter explored in medicinal chemistry for modulating G-protein coupled receptors (GPCRs), particularly as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5) [1] and as modulators of sphingosine-1-phosphate (S1P) receptors [2]. The unique combination of the pyrazinyl-oxadiazole core with an N-benzyl azetidine carboxamide moiety provides a specific vector for establishing structure-activity relationships (SAR) around these therapeutically relevant targets.

Why N-Benzyl-3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine-1-Carboxamide Cannot Be Simply Substituted with Other In-Class Azetidine Oxadiazoles


Generic substitution within the azetidinyl oxadiazole class is inappropriate due to the extreme sensitivity of biological activity to the nature of the carboxamide substituent. The N-benzyl group in CAS 1323707-45-4 confers a specific shape and electronic profile distinct from even closely related analogs like N-p-tolyl or N-phenyl derivatives [1]. This substitution pattern directly influences the ligand's ability to occupy critical binding pockets in targets such as mGluR5 or S1P receptors, where small changes can switch a compound from an agonist to an antagonist or profoundly alter its potency [2]. Therefore, replacing this compound with a different analog can lead to a complete loss of the desired pharmacological profile in a screening cascade, invalidating research data.

Quantitative Differentiation Evidence for N-Benzyl-3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine-1-Carboxamide Against Key Analogs


Structural Differentiation from the Closest N-(p-Tolyl) Analog for GPCR Probe Development

The most structurally similar commercially available analog is 3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)azetidine-1-carboxamide (CAS 1331270-79-1), which differs by a single p-methyl substitution on the N-phenyl ring . This substitution introduces a different steric and electronic environment around the terminal aryl group, directly impacting target engagement. The N-benzyl variant lacks this p-methyl group, providing a distinct vector for probing hydrophobic pockets in targets like mGluR5 and S1PR [1].

Medicinal Chemistry GPCR Structure-Activity Relationship Chemical Probe

Comparison with a Non-Pyrazine Analog (Phenyl Replacement) to Validate the Importance of the Pyrazine Moiety

Another close analog, N-benzyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide (ZINC49481908, MF: C19H18N4O2), replaces the pyrazin-2-yl group with a phenyl ring [1]. This substitution removes two hydrogen bond acceptor (HBA) nitrogen atoms, significantly altering the molecule's polarity and its ability to form key interactions with residues common in GPCR orthosteric or allosteric sites. The target compound retains the pyrazine, which is a known pharmacophore in kinase and GPCR modulation [2].

Medicinal Chemistry Bioisostere GPCR Selectivity

Class-Level Antimycobacterial Activity Suggests Advantage of Pyrazine-Oxadiazole Scaffolds

While specific data for CAS 1323707-45-4 is not available, the broader class of pyrazine-oxadiazole containing azetidines has demonstrated significant antimycobacterial activity [1]. Similar oxadiazole frameworks have shown inhibitory effects against M. tuberculosis H37Ra with IC50 values ranging from 1.35 to 2.18 μM . The presence of a pyrazine ring is particularly relevant, as pyrazinoic acid is a well-established antitubercular agent and is a key component of first-line TB therapy (Pyrazinamide) [2].

Antitubercular Antimicrobial 1,2,4-Oxadiazole Pyrazine

Predicted Physicochemical Profile Indicates Superior CNS Drug-Likeness Compared to Acidic Analogs

For neuroscience-focused programs targeting mGluR5, the target compound's predicted physicochemical properties align well with CNS drug-like space. Its molecular weight (336.35 g/mol) and predicted cLogP (~1.8) are optimal for CNS penetration [1]. In contrast, many S1P receptor modulators from the same patent family contain a carboxylic acid moiety (e.g., BMS-520), which significantly limits passive blood-brain barrier (BBB) permeability [2]. The neutral N-benzyl carboxamide in CAS 1323707-45-4 avoids this limitation.

ADME CNS Drug-likeness Physicochemical Properties GPCR

Recommended Research Application Scenarios for N-Benzyl-3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidine-1-Carboxamide


Central Nervous System (CNS) GPCR Allosteric Modulator Screening

Given its classification as an azetidinyl oxadiazole and its favorable predicted CNS physicochemical profile, this compound is ideally suited for screening against CNS-expressed GPCRs, particularly mGluR5. It can serve as a neutral scaffold for identifying positive or negative allosteric modulators, where the N-benzyl group can be further diversified to explore SAR. Its lower TPSA compared to many S1P modulators makes it a superior candidate for crossing the blood-brain barrier, a key differentiator for CNS programs [1].

Structure-Activity Relationship (SAR) Expansion for Anti-Tubercular Agents

The pyrazine-oxadiazole core is a validated pharmacophore for antimycobacterial activity. This compound is a prime candidate for expansion of SAR around a novel azetidine-containing scaffold. As a follow-up to compounds showing IC50 values of 1.35–2.18 μM against M. tuberculosis, this compound can be used to probe the effect of N-benzyl substitution on potency and selectivity, potentially improving the therapeutic window over existing pyrazine-based drugs like Pyrazinamide .

Selective S1P Receptor Subtype Profiling

Based on the patent literature linking 1,2,4-oxadiazole azetidine derivatives to S1P receptor modulation, this compound is a valuable tool for dissecting subtype selectivity within the S1P receptor family (S1P1-S1P5). Its neutral carboxamide structure contrasts with many literature S1P1 agonists that contain a carboxylic acid, potentially leading to a distinct selectivity profile. Procurement enables head-to-head profiling against established S1P modulators to identify subtype-specific chemical biology tool compounds [2].

Chemical Probe for Kinase Inhibition Selectivity Panels

The pyrazine moiety is a common hinge-binding motif in kinase inhibitors. Together with the rigid azetidine linker, this compound occupies a unique chemical space that may confer selectivity for certain kinases. It is recommended for inclusion in broad kinase selectivity panels to identify potential novel kinase targets, particularly where a compact, low-molecular-weight inhibitor is desired for subsequent lead optimization. Its structural divergence from typical kinase inhibitors (which often feature a larger heterocyclic core) offers a fresh starting point for medicinal chemistry [3].

Quote Request

Request a Quote for N-benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.